molecular formula C15H12ClN B14454250 (1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine CAS No. 76553-86-1

(1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine

Cat. No.: B14454250
CAS No.: 76553-86-1
M. Wt: 241.71 g/mol
InChI Key: FGDZDXHXYOXQQU-UHFFFAOYSA-N
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Description

(1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine is an organic compound that belongs to the class of imines It is characterized by the presence of a double bond between the nitrogen and carbon atoms, with a phenyl group and a 2-chlorophenyl group attached to the carbon and nitrogen atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine typically involves the condensation reaction between an aromatic aldehyde and an amine. One common method is the reaction between 2-chlorobenzaldehyde and aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions or the use of water as a solvent, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oximes or nitroso compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(2-Chlorophenyl)methylidene]benzenesulfonohydrazide
  • 4-Bromo-N’-[(E)-(2-chlorophenyl)methylene]benzohydrazide
  • N’-[(1E)-(2-Chlorophenyl)methylidene]methoxycarbohydrazide

Uniqueness

(1E)-N-(2-Chlorophenyl)-3-phenylprop-2-en-1-imine is unique due to its specific structural features, such as the presence of both a phenyl and a 2-chlorophenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications. Additionally, its ability to undergo multiple types of chemical reactions further enhances its utility in synthetic chemistry .

Properties

CAS No.

76553-86-1

Molecular Formula

C15H12ClN

Molecular Weight

241.71 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-phenylprop-2-en-1-imine

InChI

InChI=1S/C15H12ClN/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-12H

InChI Key

FGDZDXHXYOXQQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NC2=CC=CC=C2Cl

Origin of Product

United States

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